9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine
Description
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine is a guanosine analog known for its efficacy in treating T-cell lymphoblastic disease . This compound, often referred to in scientific literature as a fluorinated purine derivative, has garnered attention due to its strong bioactive properties and selective T-cell toxicity .
Properties
IUPAC Name |
2-amino-9-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4+,6-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZARPLRQRNNX-VPRFCXCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80908651 | |
| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103884-98-6 | |
| Record name | 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103884986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-Deoxy-2-fluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80908651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Glycosylation of 2-Chlorohypoxanthine with Fluorinated Sugar Bromide
A foundational approach involves the coupling of 2-chlorohypoxanthine with a fluorinated arabinofuranosyl derivative. In this method, 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (1) is reacted with 2-chlorohypoxanthine (2) under controlled conditions to yield 2-chloro-β-araF-inosine (3) (52% yield) . The benzoyl groups at the 3' and 5' positions of the sugar moiety serve as protecting groups, ensuring regioselectivity during glycosylation. Subsequent treatment of (3) with methanolic ammonia at 150°C for 6 hours facilitates the conversion of the 2-chloro substituent to a guanine base, yielding araF-G (4) with 67% efficiency .
Key advantages of this method include the stereospecific formation of the β-anomeric configuration and the avoidance of enzymatic steps. However, the moderate yield in the glycosylation step underscores the need for precise control over reaction parameters, including temperature and solvent polarity .
Six-Step Synthesis from 1,3-Di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose
An alternative route begins with 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose (2a) and 2,6-dichloropurine . The synthesis proceeds through six steps:
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Glycosylation : Coupling of (2a) with 2,6-dichloropurine to form a protected nucleoside intermediate.
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Selective deprotection : Sequential removal of acetyl and benzoyl groups under basic conditions.
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Enzymatic deamination : Treatment with adenosine deaminase to convert the 6-chloro substituent to a hydroxyl group, yielding araF-G .
This method highlights the utility of enzymatic transformations in nucleoside synthesis, particularly for modifying purine bases without harsh chemical conditions. The enzymatic deamination step ensures high regioselectivity, though the overall yield across six steps remains unspecified in the literature .
Fluorination of Ribonucleoside Derivatives with Diethylaminosulfur Trifluoride
A third strategy involves the direct fluorination of ribonucleoside precursors. Starting from 3',5'-di-O-pivaloyl-2,6-dichloropurine riboside , treatment with diethylaminosulfur trifluoride (DAST) introduces the 2'-fluoro substituent via an SN2 mechanism, yielding a protected 2'-fluoroarabinoside intermediate . Subsequent deprotection steps with aqueous ammonia or enzymatic hydrolysis afford araF-G.
This method achieves a 72% yield after chromatography, attributed to the steric bulk of the pivaloyl groups, which direct fluorination to the desired β-configuration . The use of DAST as a fluorinating agent is advantageous due to its compatibility with acid-sensitive protecting groups, though rigorous anhydrous conditions are required to prevent side reactions.
Chemoenzymatic Approaches Using Nucleoside Phosphorylases
Recent advances leverage recombinant enzymes for stereospecific glycosidic bond formation. For example, E. coli nucleoside phosphorylase catalyzes the condensation of 2-chloroadenine with 2-deoxy-2-fluoro-D-arabinofuranose-1-phosphate , producing araF-G in a single step . This approach circumvents the need for protecting groups and achieves near-quantitative yields under mild aqueous conditions.
The enzymatic method is particularly valuable for large-scale synthesis, though its reliance on specialized biocatalysts and sugar phosphates may limit accessibility in resource-constrained settings .
Comparative Analysis of Preparation Methods
Optimization Strategies and Challenges
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Protecting Group Selection : The use of 3,5-di-O-benzoyl or 3',5'-di-O-pivaloyl groups is critical for directing fluorination and glycosylation reactions. Bulky pivaloyl groups enhance β-selectivity by sterically hindering α-face attack .
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Solvent Systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve the solubility of fluorinated intermediates, while methanol facilitates deprotection without hydrolyzing the glycosidic bond .
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Temperature Control : Elevated temperatures (e.g., 150°C in methanolic ammonia) accelerate dechlorination but risk sugar ring opening, necessitating precise thermal management .
Chemical Reactions Analysis
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less documented.
Reduction: Reduction reactions may involve the use of reducing agents to modify the compound’s structure.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include fluorinating agents like [18F]KF/K.2.2.2, and the major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine functions primarily as an antimetabolite. By mimicking the natural nucleoside 2'-deoxyguanosine, it gets incorporated into DNA during replication. This incorporation disrupts normal DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells .
In Vitro Studies:
Studies have demonstrated that this compound effectively inhibits DNA synthesis in L1210 leukemia cells. The inhibition is evidenced by reduced incorporation of labeled thymidine into DNA, indicating a direct impact on the cell's replication machinery .
In Vivo Efficacy:
In animal models, particularly using the P388 leukemia cell line implanted in mice, this compound has shown promising results in prolonging survival and reducing tumor burden. The optimal dosing regimens have been explored, showcasing its potential as a therapeutic agent .
Virology Applications
Beyond oncology, this compound has also been investigated for its antiviral properties. Its structural analogs have shown activity against various viral infections by interfering with viral replication processes. Research indicates that modifications to the ribonucleoside structure can enhance antiviral efficacy while maintaining low toxicity to host cells .
Comparative Efficacy
A comparative analysis of this compound with other nucleoside analogs reveals its unique position in terms of metabolic stability and cytotoxicity. The following table summarizes key comparisons:
| Compound | Cytotoxicity (IC50) | Stability to Nucleosidase | Antitumor Activity |
|---|---|---|---|
| This compound | Low nanomolar range | High | Significant |
| 2-Chloro-2'-deoxyadenosine | Low micromolar range | Moderate | Moderate |
| 9-(2-Deoxy-2-fluoroadenosine) | Moderate | Low | Low |
Case Studies
Several case studies have documented the therapeutic applications of this compound:
- Leukemia Treatment : A study involving mice implanted with P388 leukemia cells demonstrated an increase in lifespan when treated with varying doses of the compound, indicating its potential as a chemotherapeutic agent.
- Antiviral Research : Investigations into the use of this compound against HIV and other viruses have shown promising results, suggesting that it could be developed into a viable antiviral treatment option.
- Combination Therapies : Ongoing research is exploring the efficacy of combining this compound with other chemotherapeutics to enhance overall treatment outcomes in cancer patients.
Mechanism of Action
The mechanism of action of 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine involves its metabolism by deoxyguanosine kinase and incorporation into mitochondrial DNA . This incorporation disrupts DNA synthesis, leading to selective toxicity in T-cells . The compound’s strong electron-withdrawing fluorine atom enhances its chemical stability and enzymatic activity .
Comparison with Similar Compounds
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine is unique due to its selective T-cell toxicity and fluorinated structure. Similar compounds include:
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: This compound also exhibits antitumor activity and inhibits DNA synthesis.
2’-Deoxy-2’-fluoro-9-beta-D-arabinofuranosylguanine: Another fluorinated nucleoside with similar bioactive properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
Biological Activity
Overview
9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine, commonly referred to as AraG, is a guanosine analog with significant biological activity, particularly in the treatment of T-cell lymphoblastic diseases. This compound has garnered attention due to its unique mechanism of action, stability against enzymatic cleavage, and potential applications in both therapeutic and diagnostic fields.
Target Enzyme: AraG primarily targets purine nucleoside phosphorylase (PNP) , an enzyme crucial for the purine salvage pathway. By inhibiting PNP, AraG disrupts nucleotide metabolism, leading to cytotoxic effects in rapidly dividing cells.
Mode of Action:
- Enzyme Inhibition: The binding of AraG to PNP prevents the conversion of nucleosides into their respective bases, effectively blocking DNA and RNA synthesis.
- Cellular Effects: Studies indicate that AraG exhibits selective toxicity towards T-cells, making it particularly effective in hematological malignancies. For instance, in L1210 leukemia cells, AraG treatment resulted in a significant reduction in DNA synthesis without affecting RNA or protein synthesis .
Pharmacokinetics
AraG is noted for its stability against cleavage by PNP, which enhances its therapeutic potential. The compound's pharmacokinetic profile suggests favorable absorption and retention in targeted tissues, contributing to its efficacy in clinical settings.
Cytotoxicity Studies
Research has demonstrated the cytotoxic effects of AraG across various cell lines. For example:
- CCRF-CEM Cell Line: Preliminary studies showed significant uptake and cytotoxicity in this T-cell leukemia line.
- L1210 Cells: Treatment with AraG led to a marked decrease in thymidine incorporation into DNA, indicating effective inhibition of DNA synthesis .
Comparative Analysis
AraG's biological activity can be compared with other nucleoside analogs:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine | Inhibits DNA synthesis | Antitumor properties |
| 2'-Deoxy-2'-fluoro-9-beta-D-arabinofuranosylguanine | Similar inhibition of nucleic acid synthesis | Broad-spectrum antiviral activity |
Clinical Applications
AraG has been explored as a treatment option for T-cell lymphoblastic leukemia. In clinical settings, its ability to selectively target T-cells has been leveraged to minimize damage to normal cells while maximizing therapeutic outcomes.
Imaging Applications
Recent advancements have also positioned AraG as a potential radiotracer for PET imaging. A derivative compound, 2'-deoxy-2'-[18F]fluoro-9-beta-D-arabinofuranosylguanine ([18F]F-AraG), has shown promise in visualizing activated T-cells non-invasively, aiding in the diagnosis and monitoring of graft-versus-host disease (GVHD) post-transplantation .
Q & A
Q. What are the established synthetic routes for 9-(2-Deoxy-2-fluoroarabinofuranosyl)guanine, and what are their key challenges?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 2,6-dichloropurine with a protected 2-fluoroarabinofuranose derivative (e.g., 1,3-di-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose) to form an intermediate nucleoside .
- Step 2 : Enzymatic deamination using adenosine deaminase to convert the intermediate to the final guanine derivative .
- Alternative Route : Coupling 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide with 2-chlorohypoxanthine, followed by ammonolysis to yield the target compound .
Challenges : Low yields (<20%) due to competing α/β anomer formation and side reactions during glycosylation . Purification is complicated by the presence of isomers and byproducts .
Q. How does this compound exert its cytotoxic effects?
The compound inhibits DNA synthesis selectively by incorporating into DNA as a chain terminator. In L1210 leukemia cells, it reduces labeled thymidine incorporation by >80% without affecting RNA or protein synthesis . Its 2′-fluoro substitution confers metabolic stability against purine nucleoside phosphorylase, prolonging intracellular retention and enhancing cytotoxicity .
Q. What methodologies are used to assess the metabolic stability of this compound?
- Enzymatic Assays : Incubation with purine nucleoside phosphorylase (PNP) to measure resistance to cleavage .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., ³H or ¹⁸F derivatives) track intracellular persistence using liquid scintillation counting or PET imaging .
Advanced Research Questions
Q. How can synthesis yields be improved for this compound?
- Optimized Protecting Groups : Use tetraisopropyldisiloxane-1,3-diyl (TIPS) to protect 3′ and 5′ hydroxyls, reducing side reactions during glycosylation .
- Stereoselective Glycosylation : Employ β-selective conditions (e.g., Vorbrüggen coupling with trimethylsilyl triflate) to favor the desired β-anomer .
- Microwave-Assisted Ammonolysis : Reduces reaction time from 24 hours to 6 hours, improving yields from 25% to 67% .
Q. What is the role of this compound in antisense oligonucleotide (ASO) design?
Incorporation into ASOs enhances binding affinity to complementary RNA via preorganization of the sugar-phosphate backbone into a C3′-endo conformation. For example:
Q. How does this compound interact with DNA polymerases, and what are the implications for cytotoxicity?
- Incorporation Studies : DNA polymerases δ and ε incorporate the nucleoside triphosphate analog into DNA, causing chain termination. The Ki for inhibition of polymerase δ is 1.36 µM, ~3-fold lower than dGTP .
- Excision Dynamics : Polymerase δ’s 3′→5′ exonuclease activity excises the incorporated nucleoside inefficiently (50% removal after 30 minutes), leading to persistent DNA damage .
Q. Can this compound be used in molecular imaging?
Yes, ¹⁸F-labeled analogs (e.g., ¹⁸F-FIAU) serve as PET tracers for imaging herpes simplex virus thymidine kinase (HSV-tk) reporter gene expression. Key steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
